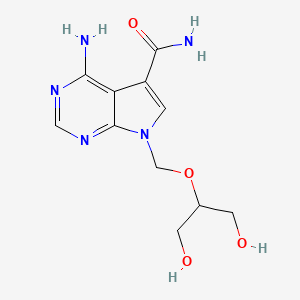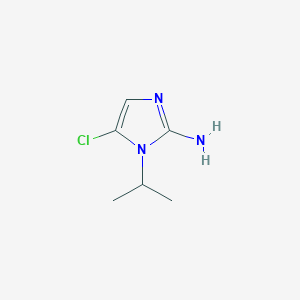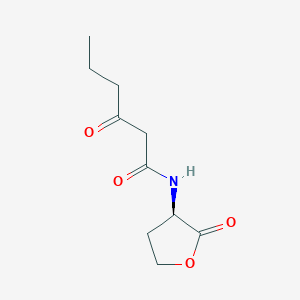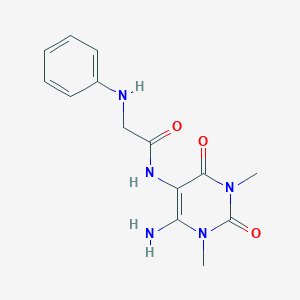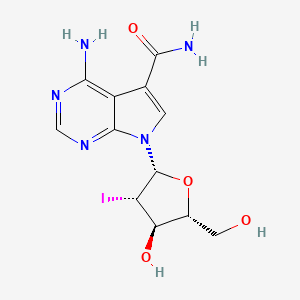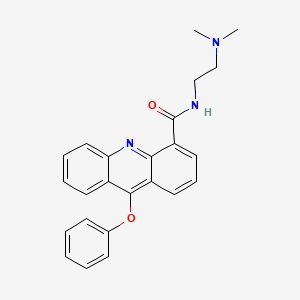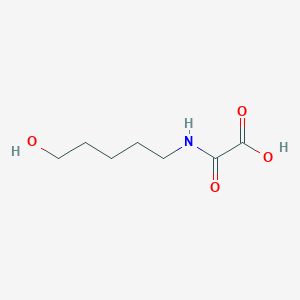
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is an organic compound that features a hydroxypentyl group attached to an amino-oxoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid typically involves the reaction of 5-hydroxypentylamine with oxalic acid or its derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((5-Oxopentyl)amino)-2-oxoacetic acid.
Reduction: Formation of 2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Hydroxypentyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl group may facilitate binding to active sites, while the oxoacetic acid moiety can participate in catalytic processes. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((5-Hydroxypentyl)amino)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of an oxo group.
2-((5-Oxopentyl)amino)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxyl group.
Uniqueness
2-((5-Hydroxypentyl)amino)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(5-hydroxypentylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C7H13NO4/c9-5-3-1-2-4-8-6(10)7(11)12/h9H,1-5H2,(H,8,10)(H,11,12) |
InChI Key |
HGPNHJZNWUQJDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


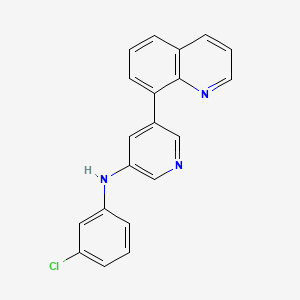
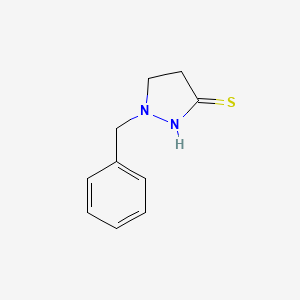
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
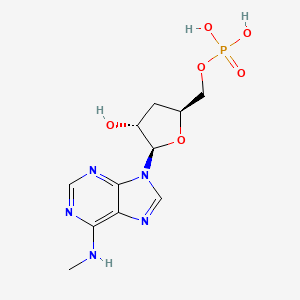
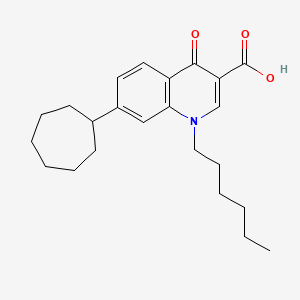
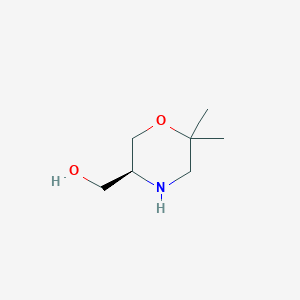
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
